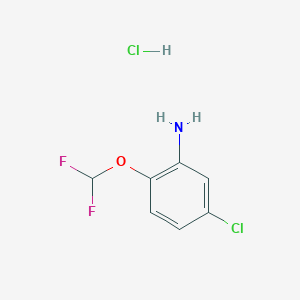

5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(difluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO.ClH/c8-4-1-2-6(5(11)3-4)12-7(9)10;/h1-3,7H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRGZRZIYISYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)OC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Title: A Complete Technical Guide to 5-Chloro-2-(difluoromethoxy)aniline hydrochloride: Synthesis, Validation, and Pharmacological Applications

Executive Summary

In modern medicinal chemistry and agrochemical development, the precise engineering of functional groups is required to optimize pharmacokinetic and pharmacodynamic profiles. Among these privileged motifs, the difluoromethoxy (-OCHF₂) group has emerged as a cornerstone substituent [1]. This compound (CAS: 1431963-04-0) stands out as a critical precursor for integrating this functional group into complex molecular architectures.

This whitepaper, designed for drug development professionals and synthetic chemists, explores the physicochemical rationale for using the -OCHF₂ group, provides a validated protocol for synthesizing this specific intermediate, and details how it is employed downstream in advanced drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Profiling

The free base form, 5-chloro-2-(difluoromethoxy)aniline (CAS: 914635-76-0), is an electron-deficient aromatic amine. However, it is most commonly supplied and utilized as its hydrochloride salt (CAS: 1431963-04-0) due to the free aniline's susceptibility to air oxidation and degradation over time.

Table 1: Structural and Physicochemical Identifiers

| Parameter | 5-Chloro-2-(difluoromethoxy)aniline (Free Base) | 5-Chloro-2-(difluoromethoxy)aniline HCl (Salt) |

| CAS Number | 914635-76-0 | 1431963-04-0 |

| Molecular Formula | C₇H₆ClF₂NO | C₇H₇Cl₂F₂NO (C₇H₆ClF₂NO · HCl) |

| Molecular Weight | 193.58 g/mol | 230.04 g/mol |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C | Ambient room temperature, desiccant |

| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in polar protic solvents (MeOH, Water) |

The Strategic Role of the Difluoromethoxy (-OCHF₂) Group

Why is this specific motif so highly valued? Unlike a standard methoxy (-OCH₃) group, the -OCHF₂ group profoundly alters the local chemical environment:

-

Metabolic Stability : The highly electronegative fluorine atoms pull electron density away from the carbon, making the C-H bond much stronger and heavily resistant to cytochrome P450-mediated oxidative metabolism (a major failure point for -OCH₃ groups in vivo) [4].

-

Lipophilic Hydrogen-Bonding : The difluoromethyl group acts as a moderate hydrogen-bond donor (comparable to thiophenol or aniline groups) while simultaneously functioning as a lipophilicity-enhancing group. This dual nature allows for unique target-binding interactions deep within kinase or receptor pockets while maintaining cellular permeability [3].

Part 2: Synthesis Methodology & Validation Protocols

The synthesis of 5-chloro-2-(difluoromethoxy)aniline relies on the robust generation of a difluorocarbene intermediate. Historically, ozone-depleting gases like chlorodifluoromethane (Freon-22) were used. Today, modern, self-validating protocols utilize sodium chlorodifluoroacetate (ClCF₂COONa) as a bench-stable, environmentally benign difluorocarbene source [2].

Experimental Protocol: Three-Step Synthesis of the Hydrochloride Salt

Step 1: O-Difluoromethylation

-

Objective : Convert 5-chloro-2-nitrophenol to 4-chloro-2-nitro-1-(difluoromethoxy)benzene.

-

Procedure : In a flame-dried round-bottom flask, dissolve 5-chloro-2-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add K₂CO₃ (2.5 eq) and heat the mixture to 100°C. Once at temperature, slowly add sodium chlorodifluoroacetate (2.5 eq) over 30 minutes.

-

Causality : The elevated temperature forces the decarboxylation of the ClCF₂COONa, liberating CO₂ and chloride to generate the highly reactive difluorocarbene (:CF₂). The phenolate nucleophile traps the carbene, yielding the difluoromethyl ether. A slow addition prevents rapid gas evolution and uncontrolled exotherms.

Step 2: Nitro Reduction

-

Objective : Reduce the nitro group to yield the free base aniline.

-

Procedure : Dissolve the intermediate in an ethanol/water mixture. Add Iron powder (5.0 eq) and Ammonium chloride (NH₄Cl, 2.0 eq). Reflux at 80°C for 3 hours. Filter the mixture hot through a pad of Celite to remove iron oxides.

-

Causality : Fe/NH₄Cl provides a mild, chemoselective reduction environment. Using catalytic hydrogenation (H₂ with Pd/C) is actively avoided here, as it carries a high risk of dehalogenation (cleaving the aryl-chloride bond).

Step 3: Salt Formation

-

Objective : Stabilize the aniline as its hydrochloride salt (CAS: 1431963-04-0).

-

Procedure : Extract the filtrate with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Redissolve the crude aniline in anhydrous diethyl ether at 0°C. Bubble dry HCl gas (or add 2M HCl in ether) until complete precipitation of a white/off-white solid occurs. Filter and dry under vacuum.

-

Causality : The formation of the HCl salt dramatically lowers the HOMO (Highest Occupied Molecular Orbital) of the aniline nitrogen, rendering it completely stable against atmospheric oxygen and extending its shelf life indefinitely.

Caption: Step-by-step synthetic workflow from 5-chloro-2-nitrophenol to the final stable hydrochloride salt.

Part 3: Applications in Advanced Drug Architecture

In pharmaceutical discovery pipelines, 5-chloro-2-(difluoromethoxy)aniline HCl is practically utilized as a functionalized building block for cross-coupling reactions.

Because the amine is heavily deactivated (due to the electron-withdrawing nature of both the -OCHF₂ group and the para-chloro substituent), classical nucleophilic aromatic substitutions (SₙAr) can be sluggish. Therefore, transition-metal catalysis is usually deployed.

Integration Workflows

-

Buchwald-Hartwig Aminations : The aniline nitrogen acts as the coupling partner against aryl bromides or iodides to generate diarylamines. The reaction typically requires strong bases (e.g., sodium tert-butoxide) and palladium pre-catalysts with bulky, electron-rich ligands like XPhos or BrettPhos to overcome the aniline's low nucleophilicity.

-

Amide Couplings : It is frequently coupled to complex carboxylic acids using standard coupling reagents like HATU or EDCI/HOBt to form functionalized amides, often found in kinase inhibitor hinges.

Caption: Pharmacological integration of the difluoromethoxy aniline scaffold into drug architectures and the resulting pharmacokinetic benefits.

Conclusion

This compound (1431963-04-0) is more than just a synthetic intermediate; it is a meticulously engineered module designed to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) issues in target compounds. By leveraging modern decarboxylative carbene generation and careful chemoselective reduction, chemists can efficiently access this molecule to drive forward the next generation of chemically robust therapeutics.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 174-188. Retrieved from[Link]

-

Shen, X., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15959. Retrieved from[Link]

-

Mondal, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, RSC Publishing. Retrieved from[Link]

Key literature on 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

An In-Depth Technical Guide to 5-Chloro-2-(difluoromethoxy)aniline hydrochloride: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. As a key building block in modern synthetic chemistry, the strategic incorporation of the chloro- and difluoromethoxy- substituents offers a unique scaffold for modulating the physicochemical and pharmacokinetic properties of target molecules.

It is important to note that while this compound (CAS No. 1431963-04-0) is available commercially, detailed public literature on its specific synthesis, characterization, and direct application is limited. Therefore, this guide synthesizes established, field-proven methodologies for analogous structures to provide robust, reliable protocols and insights. The experimental procedures outlined herein are built upon fundamental principles of organic chemistry and represent best practices for the synthesis and analysis of substituted anilines, ensuring a self-validating and scientifically rigorous approach.

Physicochemical and Structural Properties

This compound is a solid, substituted aniline derivative. The presence of a chlorine atom, a difluoromethoxy group, and an amine on the benzene ring creates a unique electronic and steric profile, making it a valuable intermediate for introducing these functionalities into more complex molecules. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1431963-04-0 | [1] |

| Molecular Formula | C₇H₇Cl₂F₂NO | [1] |

| Molecular Weight | 230.04 g/mol | [1] |

| Physical Form | Solid | [2] |

| InChI Key | NHRGZRZIYISYBL-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 193.0106 Da (Free Base) |[3] |

Proposed Synthesis Pathway and Rationale

A robust synthesis of 5-Chloro-2-(difluoromethoxy)aniline typically proceeds through a multi-step pathway starting from a commercially available precursor. The logic involves the sequential introduction of the required functional groups, culminating in the reduction of a nitro group to the target aniline. The following pathway is proposed based on well-established transformations for analogous compounds.[4][5][6]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is an adapted procedure based on common methods for nitro group reduction of similar aromatic compounds.[5][7]

Step 1: Reduction of 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene

-

System Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-

Causality Insight: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent chemoselectivity, leaving other functional groups like halogens and ethers intact under standard conditions. The carbon support provides a high surface area for the reaction.

-

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon) and maintain a positive pressure (typically 1-3 atm).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed.

-

Work-up: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Trustworthiness Check: It is critical to remove the palladium catalyst before solvent evaporation, as it can be pyrophoric upon drying. The Celite pad ensures complete removal.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-(difluoromethoxy)aniline free base.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude aniline free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in ether (or concentrated HCl if using isopropanol) dropwise while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes in an ice bath to maximize precipitation.

-

Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final this compound.

Applications in Drug Discovery

Substituted anilines are foundational building blocks in medicinal chemistry.[8] The difluoromethoxy group is particularly valued as a bioisostere for phenol or methoxy groups, offering increased metabolic stability and improved lipophilicity, which can enhance cell membrane permeability.

While direct applications of this specific hydrochloride salt are not widely published, its structural motifs are present in compounds targeting a range of biological pathways. For instance, a structurally related compound, BMS-665053, which features a 2,6-dichloro-4-(difluoromethoxy)phenyl moiety, is a potent Corticotropin-Releasing Factor-1 (CRF1) receptor antagonist investigated for stress-related disorders. This suggests that building blocks like 5-Chloro-2-(difluoromethoxy)aniline are highly valuable for creating ligands that fit into specific receptor pockets where these substituents can form key interactions.

Sources

- 1. 5-chloro-2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 5-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 5. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents [patents.google.com]

- 6. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 7. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Initial synthesis of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Process Synthesis and Mechanistic Analysis of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride A Technical Whitepaper for Drug Development Professionals

Executive Summary & Retrosynthetic Strategy

The integration of halogenated aniline building blocks is highly strategic in modern pharmaceutical discovery. This compound (CAS: 1431963-04-0) is an advanced intermediate offering two orthogonal vectors for late-stage functionalization: an aryl chloride for transition-metal-catalyzed cross-couplings and a lipophilic difluoromethoxy ether (–OCF2H) that acts as an isostere to enhance metabolic stability and membrane permeability[1],[2].

As a Senior Application Scientist, I have designed this protocol to overcome typical scale-up hurdles, specifically the risks of hydrodehalogenation and the handling of hazardous carbene precursors. The pathway utilizes 4-chloro-2-nitrophenol as an inexpensive commodity starting material, executing a three-step sequence tailored for high chemoselectivity and self-validating process controls.

Three-step synthetic route of this compound.

Mechanistic Grounding & Causality

A process is only as robust as its underlying mechanistic logic. Below is the rationale for the selected reagent systems.

Step 1: Base-Promoted O-Difluoromethylation Historically, introducing a difluoromethoxy group required using chlorodifluoromethane (Freon-22), a heavily regulated, ozone-depleting gas that necessitates specialized high-pressure reactors[3]. This protocol substitutes Freon-22 with sodium chlorodifluoroacetate (ClCF2COONa), a bench-stable solid. Upon heating at 90°C, this reagent undergoes thermal decarboxylation, ejecting CO2 and generating an electrophilic difluorocarbene (:CF2) in situ[4]. The phenoxide nucleophile then intercepts the carbene. The presence of water in the DMF solvent is not accidental; it ensures the solubility of both the inorganic base (K2CO3) and the sodium chlorodifluoroacetate, accelerating the biphasic reaction dynamics[5].

Mechanistic pathway for the difluoromethylation of phenols via difluorocarbene generation.

Step 2: Chemoselective Nitro Reduction Reducing a nitro group in the presence of an aryl chloride is a classic process chemistry trap. Using standard Palladium on Carbon (Pd/C) under an H2 atmosphere invariably leads to competitive hydrodehalogenation, stripping the chlorine atom[6]. To circumvent this, we employ a modified Béchamp reduction using elemental iron powder and ammonium chloride (NH4Cl)[7],[8]. Iron operates via single-electron transfer (SET), which selectively targets the strongly electron-withdrawing nitro group. Using NH4Cl instead of hydrochloric acid provides a buffered, mild proton source (pH ~5-6), guaranteeing that the sensitive difluoromethoxy ether remains intact[9].

Step 3: Hydrochloride Salt Isolation Anilines bearing electron-withdrawing substituents are prone to air-oxidation, gradually degrading into dark, tarry oligomers if stored as a free base. Furthermore, the free base of this specific compound is often a dense oil. Reacting the intermediate with anhydrous HCl in 1,4-dioxane immediately protonates the primary amine, crashing out a highly stable, crystalline hydrochloride salt that boasts indefinite shelf-life[10].

Validated Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene

-

Setup: To a 1L 3-neck round-bottom flask equipped with a reflux condenser and a gas outlet, add 4-chloro-2-nitrophenol (10.0 g, 57.6 mmol, 1.0 eq) and anhydrous K2CO3 (15.9 g, 115.2 mmol, 2.0 eq).

-

Solvent Addition: Add a pre-mixed solution of DMF (100 mL) and DI water (10 mL). Stir vigorously at room temperature for 15 minutes to form the deep yellow/orange phenoxide anion.

-

Reagent Addition: Add sodium chlorodifluoroacetate (21.9 g, 144.0 mmol, 2.5 eq) in a single portion[11].

-

Reaction: Heat the reaction mixture to 90°C.

-

Self-Validating IPC: Monitor the bubbler; vigorous CO2 gas evolution indicates active carbene generation. Reaction completion is marked by the cessation of gas evolution and a visible loss of the intense yellow phenoxide color (typically 4 hours).

-

Workup: Cool to room temperature, quench with water (300 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield the intermediate as a pale yellow oil[12].

Protocol 2: Synthesis of 5-Chloro-2-(difluoromethoxy)aniline

-

Setup: Dissolve the crude intermediate from Step 1 in a mixture of Ethanol (120 mL) and DI water (30 mL).

-

Reagent Addition: Add Iron powder (12.8 g, 230 mmol, 4.0 eq) and Ammonium chloride (6.1 g, 115 mmol, 2.0 eq) sequentially to the stirred solution[7].

-

Reaction: Heat to a gentle reflux (80°C) for 6 hours.

-

Self-Validating IPC: The solution will transition from yellow to a dense dark brown/black sludge (indicative of Fe3O4 formation)[8]. TLC (Hexanes/EtOAc 4:1) will show the disappearance of the non-polar nitro starting material and the appearance of a highly polar, UV-active basic spot[13].

-

Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite cake with hot ethanol (50 mL). Concentrate the filtrate to remove ethanol, dilute with water, and extract with Dichloromethane. Dry and concentrate to yield the free base.

Protocol 3: Synthesis of the Target Hydrochloride Salt

-

Setup: Dissolve the crude free base in anhydrous Ethyl Acetate (80 mL) and cool to 0-5°C using an ice bath.

-

Salt Formation: Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (20 mL, ~1.5 eq) under vigorous stirring.

-

Self-Validating IPC: The system is self-validating via immediate supersaturation; a thick white crystalline precipitate will instantly form upon the addition of the acid.

-

Isolation: Stir for 1 hour at 0°C to maximize crystallization. Filter the precipitate via vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual organic impurities, and dry under high vacuum at 40°C for 12 hours.

Process Control & Quantitative Data

Table 1: Process Stoichiometry & Yield Profiles

| Step | Target Intermediate / Product | Reagents (Equivalents) | Time / Temp | Target Yield | Purity Goal (HPLC) |

|---|---|---|---|---|---|

| 1 | 4-Chloro-1-(difluoromethoxy)-2-nitrobenzene | ClCF2COONa (2.5), K2CO3 (2.0) | 4h / 90°C | 80 - 85% | > 95.0% |

| 2 | 5-Chloro-2-(difluoromethoxy)aniline | Fe (4.0), NH4Cl (2.0) | 6h / 80°C | 85 - 90% | > 98.0% |

| 3 | 5-Chloro-2-(difluoromethoxy)aniline HCl | 4N HCl in 1,4-dioxane (1.5) | 1h / 0°C | 90 - 95% | > 99.5% |

Table 2: Analytical Validation Matrix

| Analyte | IPC Method | Release Testing | Expected Observation |

|---|---|---|---|

| Step 1 Product | LC-MS (ESI), Visual | 1H / 19F NMR | M+H = 224; Gas evolution stops; 19F NMR shows a distinct doublet around -80 ppm. |

| Step 2 Product | TLC (Hex/EtOAc) | LC-MS | Disappearance of SM; new basic polar spot; M+H = 194.0[13]. |

| Final Product | Precipitation | mp, Titration | White solid; chloride titration confirms theoretical HCl content. |

References

-

Product Information: this compound , CymitQuimica Catalog. Link

-

Product Profile: this compound , Sigma-Aldrich. Link

-

Difluoromethylation of Phenols , Organic Syntheses, 2024.Link

-

A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis , BenchChem. Link

-

Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt , ACS Publications, J. Org. Chem. 2019. Link

-

Béchamp reduction , Wikipedia Chemistry Core. Link

-

Chemical and Physical Properties: 5-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO) , PubChemLite. Link

-

Compound Database: 4-chloro-1-(difluoromethoxy)-2-nitrobenzene , ChemicalBook. Link

Sources

- 1. 5-chloro-2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 2. CAS: 1431963-04-0 | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 9. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 10. calpaclab.com [calpaclab.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. 4-chloro-1-(difluoromethoxy)-2-nitrobenzene | 1245772-39-7 [m.chemicalbook.com]

- 13. PubChemLite - 5-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]

Engineering Bioavailability and Target Affinity: The Strategic Role of Difluoromethoxy Aniline Derivatives in Modern Therapeutics

Executive Summary

The fine-tuning of physicochemical properties is the cornerstone of modern drug discovery. Among fluorinated structural motifs, the difluoromethoxy group (-OCF2H) has emerged as a privileged bioisostere, fundamentally altering how medicinal chemists approach lead optimization[1].

Difluoromethoxy aniline derivatives—such as 4-(difluoromethoxy)benzene-1,2-diamine—serve as vital synthetic intermediates[2]. Incorporating these building blocks into drug candidates addresses critical pharmacological liabilities, particularly poor metabolic stability and suboptimal membrane permeability. This whitepaper provides an in-depth technical analysis of the biological activity, physicochemical principles, and validation workflows associated with difluoromethoxy aniline derivatives.

Physicochemical Principles of the Difluoromethoxy (-OCF2H) Group

The strategic replacement of a methoxy (-OCH3) or trifluoromethoxy (-OCF3) group with a difluoromethoxy (-OCF2H) moiety on an aniline core is driven by three distinct causal mechanisms:

-

Dynamic Lipophilicity (The "Chameleon" Effect): Unlike the rigid, highly lipophilic -OCF3 group, the -OCF2H moiety exhibits dynamic lipophilicity[3]. The C-O bond can freely rotate to adapt to its microenvironment. In an aqueous environment (e.g., blood plasma), the molecule adopts a conformation that exposes its polar face. Conversely, upon reaching a lipophilic cellular membrane, it rotates to shield its polarity, significantly enhancing passive permeability[4].

-

Lipophilic Hydrogen Bonding: The presence of the proton allows the -OCF2H group to act as a highly effective lipophilic hydrogen bond donor[4]. This makes it a superior bioisostere for hydroxyl (-OH), thiol (-SH), or primary amine (-NH2) groups, engaging in specialized target-site interactions without the severe penalty to membrane permeability associated with traditional polar groups.

-

Metabolic Shielding: Methoxy groups on aniline rings are highly susceptible to rapid oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes. The strong electron-withdrawing nature of the fluorine atoms in -OCF2H strengthens the carbon-hydrogen bond, heavily suppressing this metabolic liability and vastly improving pharmacokinetic half-life[2].

Quantitative Data Presentation

The following table summarizes the comparative physicochemical advantages of the -OCF2H substitution against traditional functional groups:

| Pharmacological Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Difluoromethoxy (-OCF2H) |

| Lipophilicity ( | -0.02 (Hydrophilic) | 1.04 (Highly Lipophilic) | ~0.35 - 0.70 (Dynamic/Adaptive) |

| H-Bond Donor Capacity | None | None | Weak to Moderate |

| CYP450 Stability | Low (Rapid O-demethylation) | Very High | High |

| Conformational State | Flexible | Rigid (Orthogonal geometry) | Flexible (Environmental Adaptor) |

Clinical Translation: Target Engagement and Biological Activity

The biological activity of difluoromethoxy aniline derivatives is best illustrated by their translation into globally marketed therapeutics. Compounds built from these precursors show enhanced binding affinity and prolonged duration of action.

Case Study A: Proton Pump Inhibition (Pantoprazole)

Pantoprazole is a first-generation proton pump inhibitor (PPI) utilized in the treatment of gastroesophageal reflux disease (GERD)[5]. Its synthesis relies on difluoromethoxy nitroaniline precursors (e.g., 4-(difluoromethoxy)-2-nitroaniline), which are reduced and cyclized to form the core benzimidazole ring. The -OCF2H group in pantoprazole ensures optimal lipophilicity for parietal cell penetration, after which the drug covalently binds to sulfhydryl groups on the H+/K+-ATPase enzyme, resulting in irreversible acid suppression[5].

Case Study B: PDE4 Inhibition (Roflumilast)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to manage severe chronic obstructive pulmonary disease (COPD)[6][7]. It features a core derived from a difluoromethoxy-substituted aniline/benzamide structure. The -OCF2H group acts as an critical anchor within the PDE4 receptor pocket[8]. By blocking PDE4, the drug prevents the breakdown of cyclic adenosine monophosphate (cAMP), triggering a potent anti-inflammatory cascade in the lungs[7].

Figure 1: Mechanism of action for Roflumilast illustrating PDE4 inhibition and cAMP accumulation.

Self-Validating Experimental Protocol: Profiling a Novel Derivative

To rigorously assess the biological viability of a newly synthesized difluoromethoxy aniline derivative (e.g., generated via visible light photoredox catalysis[1]), application scientists must execute a self-validating in vitro workflow. The rationale below explains why these specific assays govern compound advancement.

Figure 2: Sequential in vitro validation workflow for difluoromethoxy aniline derivatives.

Protocol: Validating Metabolic Stability (Microsomal Assay)

Objective: To empirically prove that the difluoromethoxy aniline resists CYP-mediated O-demethylation compared to a standard methoxy analog[2].

Causality & Logic: In drug design, high intrinsic clearance (

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) supplemented with 3.3 mM

. -

Pre-incubation: In a 96-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the test compound (difluoromethoxy aniline derivative, final concentration 1

M). Run the -OCH3 analog in parallel wells as a positive control for degradation. -

Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells except the negative controls.

-

Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 45 minutes), extract 50

L aliquots from the reaction mixture. -

Reaction Quenching: Immediately transfer the aliquots into 150

L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt CYP450 activity. -

Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

-

Data Validation: Calculate the slope (

) of the natural log of remaining compound vs. time. The self-validation lies in the result: a successful -OCF2H incorporation will yield a significantly shallower slope (longer

References

-

BenchChem. An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery. 2

-

National Institutes of Health (PMC). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.1

-

Royal Society of Chemistry. Catalytic radical difluoromethoxylation of arenes and heteroarenes. 3

-

ResearchGate. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. 4

-

PubChem (NIH). Pantoprazole - CID 4679. 5

-

MedKoo Biosciences. Roflumilast | Daxas | Daliresp | PDE-4 inhibitor. 8

-

Wikipedia. Roflumilast. 6

-

Patsnap Synapse. What is Roflumilast used for?7

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Roflumilast - Wikipedia [en.wikipedia.org]

- 7. What is Roflumilast used for? [synapse.patsnap.com]

- 8. medkoo.com [medkoo.com]

Exploring the Mechanism of Action for Novel Aniline Compounds: A Technical Guide for Target Validation

Executive Summary

Aniline derivatives form the backbone of numerous modern therapeutics, most notably in the development of highly selective tyrosine kinase inhibitors (TKIs). However, navigating the chemical space of anilines requires a delicate balance; while the aniline moiety drives exceptional binding affinity via hydrogen bonding in target enzyme pockets, it also introduces metabolic liabilities that must be heavily scrutinized. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural pharmacology and bench-level execution. This guide dissects the mechanism of action (MoA) of covalent aniline-based inhibitors and establishes self-validating experimental workflows necessary to robustly characterize these compounds in a drug discovery setting.

The Structural Privilege and Metabolic Liabilities of Anilines

Substituted anilines are a "privileged scaffold" in medicinal chemistry[1]. They are heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors because the aniline nitrogen and its substituents form critical hydrogen bonds and van der Waals interactions deep within the hydrophobic ATP-binding pocket of kinases[1],[2].

The Double-Edged Sword: Reactivity vs. Potency

Despite their target affinity, anilines are recognized as "structural alerts" in late-stage drug development[3].

-

The Causality of Toxicity: Cytochrome P450 (CYP450) enzymes in the liver readily oxidize the aniline motif into highly electrophilic quinone-imines. These reactive metabolites indiscriminately form covalent bonds with bystander proteins, leading to idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity[3],[4].

-

Engineering a Solution: To circumvent these liabilities while preserving binding efficacy, structural biologists often utilize bioisosteric replacements (e.g., aminonorbornanes)[3], or deliberately harness covalent reactivity by appending Michael acceptors directly to the aniline scaffold to create irreversible inhibitors[5].

Mechanism of Action: Irreversible Kinase Inhibition (Case Study: Afatinib)

The evolution of Epidermal Growth Factor Receptor (EGFR) inhibitors perfectly illustrates the power of aniline-derivative engineering. First-generation TKIs (like reversible anilinoquinazolines) fail when tumors acquire the "gatekeeper" T790M mutation, which increases the receptor's affinity for native ATP, effectively outcompeting the drug[6],[7].

To overcome this, second-generation inhibitors like afatinib were developed. Afatinib is an aniline-quinazoline derivative featuring a 3-chloro-4-fluoroanilino moiety paired with a reactive acrylamide group[5],[].

The Mechanistic Causality: Instead of engaging in an unwinnable equilibrium competition with ATP, afatinib's aniline core anchors the molecule perfectly within the hinge region of the kinase. This positions the acrylamide warhead in precise proximity to Cysteine 797 (in EGFR) or Cysteine 805 (in HER2), triggering a Michael addition that forms an irreversible, permanent covalent bond[6],[5]. This complete enzymatic silencing cuts off the autophosphorylation cascade, starving the downstream MAPK and PI3K pathways, which subsequently forces the cancer cell into apoptosis[7].

Mechanism of aniline-quinazoline covalent binding to EGFR and downstream signaling inhibition.

Experimental Workflows: Systemic Validation of Target Engagement

To trust the pharmacological profile of a novel aniline compound, the experimental loop must be self-validating. We begin with cell-free biophysics to prove direct engagement, followed by cellular assays to prove functional consequence.

Surface Plasmon Resonance (SPR) Kinase Binding Kinetics

SPR is the gold-standard optical sensing method for the label-free, real-time detection of biomolecular interactions[9],[10]. Because aniline compounds are small molecules (

Step-by-step SPR Single-Cycle Kinetics workflow optimized for covalent aniline inhibitors.

Self-Validating SPR Protocol for Covalent Aniline Inhibitors:

-

Receptor Immobilization: Couple the purified kinase domain (e.g., EGFR WT or mutant) to a CM5 sensor chip via standard amine coupling. Critical Control: You must prepare a reference channel (Fc1) with a deactivated surface (no kinase). This acts as a 'blank' to subtract the massive bulk refractive index shifts caused by DMSO[11].

-

Analyte Preparation & DMSO Matching: Aniline compounds are highly hydrophobic. Solubilize the test compound in 100% DMSO, then dilute into the running buffer to achieve exactly 1% to 5% DMSO[1],[11]. The running buffer must identically match this DMSO concentration to prevent baseline spiking.

-

Association Phase: Inject the aniline analyte at a high flow rate (30–50 µL/min). Causality of choice: High flow rates ensure the analyte is replenished at the chip surface faster than the kinase can bind it, preventing mass-transport limitations that artificially deflate the association rate (

)[9],[12]. -

Dissociation Phase: Resume running buffer flow. For covalent inhibitors like afatinib, the dissociation curve will remain flat, indicating an effectively zero dissociation rate (

)[7]. -

Single-Cycle Kinetics (SCK) vs Regeneration: Traditional regeneration (e.g., using low pH or harsh detergents) will permanently denature the kinase. Because covalent binding cannot be washed off, utilize an SCK method: inject increasing concentrations of the aniline compound sequentially without regeneration, and fit the cumulative binding responses to a specific mathematical model[9],[10].

Cellular Autophosphorylation Assessment (Target Engagement)

Once binding kinetics are validated, the functional consequence must be proven in vitro.

-

Cell Culture & Starvation: Seed target cell lines (e.g., HCC827 for EGFR mutant NSCLC). Starve cells of serum for 24 hours to reduce baseline kinase activity[6],[5].

-

Aniline Dosing & Stimulation: Treat cells with serial dilutions of the aniline compound. After 2 hours, stimulate with the native ligand (e.g., EGF) for 15 minutes to trigger maximum autophosphorylation[1].

-

Western Blotting: Lyse cells and run SDS-PAGE. Probe with phospho-specific antibodies against the target residue (e.g., p-EGFR Tyr1068).

-

Validation: A functional, structurally sound aniline inhibitor will show a dose-dependent ablation of the p-EGFR band while total EGFR remains constant.

Data Presentation: Comparative Pharmacodynamics

The efficacy of structurally optimizing a reversible anilino-compound into an irreversible covalent inhibitor is best demonstrated by comparing their half-maximal effective concentrations (

Table 1: Kinetic and Potency Profiling of EGFR Inhibitors (Cell-Free Kinase Assays)

| Inhibitor Class | Example Drug | Mechanism of Action | EGFR WT | EGFR L858R / T790M | Target Binding Residue |

| First-Generation | Erlotinib | Reversible, ATP-Competitive | ~60.0 | > 10,000.0 (Resistant) | Non-covalent hinge |

| Second-Generation | Afatinib | Irreversible, Covalent | 0.5 | 9.0 (Overcomes resistance) | Cysteine 797 |

Data synthesized from established pharmacological characterizations of EGFR-TKIs[5],[7]. Notice how the addition of the reactive group allows afatinib to retain nanomolar potency against the T790M mutant, completely bypassing the ATP-affinity shift that neutralizes first-generation drugs.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Clinical and comparative utility of afatinib in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. scispace.com [scispace.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. its.caltech.edu [its.caltech.edu]

- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Interpreting the mass spectrum of 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Application Note: Structural Elucidation and Mass Spectrometric Profiling of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists

Executive Summary & Chemical Context

This compound is a highly specialized halogenated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) to impart metabolic stability and lipophilicity. However, its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges and opportunities. The molecule features three distinct MS-active domains: a primary aromatic amine, a halogenic (chlorine) mass defect, and a heavily fluorinated ether group[1].

As a Senior Application Scientist, I have designed this protocol not just to provide a list of expected m/z values, but to decode the causality behind its fragmentation. By understanding the thermodynamic drivers of its collision-induced dissociation (CID)—specifically the competitive cleavage between the difluoromethoxy and halogenic functional groups—analytical teams can build robust, self-validating selected reaction monitoring (SRM) methods.

Theoretical Framework: Salt Dissociation & Isotopic Signatures

Before a molecule can be fragmented, its behavior in the ion source must be perfectly understood. The analyte is supplied as a hydrochloride salt (R-NH₃⁺ Cl⁻); however, this salt complex does not survive the electrospray ionization (ESI) process intact.

The Causality of Salt Dissociation: In a standard reversed-phase LC mobile phase (e.g., Methanol/Water), the salt fully dissociates. The addition of 0.1% Formic Acid to the mobile phase serves a critical purpose: it forces the equilibrium toward the protonation of the free aniline base, yielding the [M+H]⁺ pseudomolecular ion[2]. Because we operate in positive ion mode (ESI+), the mass spectrometer capillary exclusively focuses the positively charged organic cation, completely repelling the chloride counterion.

The Isotopic Profiling Rule: The elemental signature of this molecule is its covalently bound chlorine atom. Chlorine naturally exists as a mixture of two stable isotopes: ³⁵Cl (approx. 75.8%) and ³⁷Cl (approx. 24.2%)[3]. This natural abundance dictates a mandatory 3:1 isotopic cluster separated by 2 Daltons (Da) in the MS1 spectrum[4],. Identifying this A/A+2 pattern is the cornerstone of validating the intact precursor.

Self-Validating LC-MS/MS Analytical Protocol

A reliable protocol must be self-validating; meaning the method inherently checks for false positives before consuming instrument time on MS/MS fragmentation.

Methodological Steps

-

Sample Preparation (Solubilization & Ion-Pairing):

-

Action: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic acid.

-

Causality: Methanol ensures the dissolution of the lipophilic difluoromethoxy-aromatic ring, while formic acid acts as a proton donor to ensure >99% of the analyte exists as the [M+H]⁺ ion, maximizing sensitivity.

-

-

Chromatographic Separation:

-

Action: Inject onto a C18 Reversed-Phase UHPLC column.

-

Causality: Retains the moderately hydrophobic molecule, separating it from isobaric matrix interferences before it enters the ion source.

-

-

MS1 Gating (The Self-Validation Step):

-

Action: Perform a full MS1 scan (m/z 150–250). The data system must actively verify the presence of m/z 194.02 and 196.02 in a 3:1 ratio.

-

Causality: If a peak appears at m/z 194 but lacks the m/z 196 sister peak at ~33% intensity, the signal is a contaminant, not the target halogenated analyte. The run is dynamically flagged.

-

-

Collision-Induced Dissociation (CID):

-

Action: Isolate m/z 194.02 (Q1) and accelerate into the collision cell (Q2) backfilled with Argon gas at 20–30 eV.

-

Figure 1: End-to-end self-validating LC-MS/MS workflow for halogenated aniline derivatives.

Mechanistic Fragmentation Pathways (CID)

When the isolated [M+H]⁺ precursor enters the collision cell, it undergoes specific, thermodynamically driven unimolecular decompositions.

Pathway A: The Difluoromethoxy Cleavage (Loss of :CF₂) Unlike standard alkyl ethers that typically lose the entire alkyl chain, the difluoromethoxy group exhibits a highly specific rearrangement. Under CID, the oxygen's lone pairs facilitate the expulsion of neutral difluorocarbene (:CF₂, 50 Da)[1]. This is highly favored because the carbene is stable, and the remaining oxygen atom stabilizes the positive charge on the aromatic ring, resulting in a protonated chlorophenol cation at m/z 144.02. Because the chlorine atom is untouched, the 3:1 isotopic signature is perfectly preserved in the product ion.

Pathway B: Amine Cleavage (Loss of NH₃) A classic hallmark of primary anilines is the neutral loss of ammonia (NH₃, 17 Da)[5]. This occurs sequentially from the m/z 144.02 intermediate, generating a de-aminated secondary fragment at m/z 127.00.

Pathway C: Dehalogenation (Loss of HCl) Halogenated aromatic rings can undergo dehydrohalogenation under higher collision energies[3]. The expulsion of hydrogen chloride (HCl, 36 Da for ³⁵Cl, 38 Da for ³⁷Cl) converges both precursor isotopes into a single, unified product mass at m/z 108.04. The sudden loss of the isotopic pattern in this fragment is a critical diagnostic proof of the original chlorine's presence,[3].

Figure 2: Principal CID fragmentation pathways of protonated 5-Chloro-2-(difluoromethoxy)aniline.

Quantitative Data Summary

For researchers building Multi-Reaction Monitoring (MRM) methods for pharmacokinetic (PK) studies or impurity profiling, the transition from m/z 194.02 → 144.02 is recommended as the primary "Quantifier" due to its high thermodynamic favorability and retention of the isotopic signature. The transition to m/z 108.04 should be used as the "Qualifier".

| Ion Type | Structural Assignment | Exact m/z (³⁵Cl) | Exact m/z (³⁷Cl) | Relative Isotope Ratio | Diagnostic Value |

| Precursor | [M+H]⁺ Intact Base | 194.02 | 196.02 | 3:1 | Primary identification[4] |

| Product 1 | [M+H - :CF₂]⁺ | 144.02 | 146.02 | 3:1 | Primary Quantifier[1] |

| Product 2 | [M+H - :CF₂ - NH₃]⁺ | 127.00 | 129.00 | 3:1 | Secondary Qualifier[5] |

| Product 3 | [M+H - :CF₂ - HCl]⁺ | 108.04 | 108.04 | N/A (Converged) | Proof of Halogenation[3] |

References

-

Chemistry Steps. Isotopes in Mass Spectrometry. Chemistry Steps. URL: [Link]

-

University of Calgary Chemistry Department. Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br. University of Calgary. URL: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. LibreTexts. URL:[Link]

-

Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. URL: [Link]

-

Reusch, W. Mass Spectrometry: Isotopes of Halogens. Michigan State University. URL: [Link]

Sources

Application Note & Protocol: Strategic N-Acylation of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride

Abstract & Strategic Overview

5-Chloro-2-(difluoromethoxy)aniline is a critical building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2] Its hydrochloride salt is the common commercial form, offering improved stability and handling. The strategic placement of a chloro group and a difluoromethoxy group on the aniline ring presents a unique electronic landscape. The difluoromethoxy group is a bioisostere of other functionalities and can enhance metabolic stability and cell permeability, while the chloro substituent provides a key vector for synthetic diversification.

This guide provides a comprehensive protocol for a fundamental and crucial transformation: the N-acylation of 5-Chloro-2-(difluoromethoxy)aniline. The acylation of anilines is a cornerstone reaction, but the electronic properties of this specific substrate—namely the reduced nucleophilicity of the amine due to the electron-withdrawing effects of the substituents—necessitate a carefully optimized and robust protocol.[3][4] This document explains the causal logic behind the procedural steps, ensuring researchers can not only replicate the synthesis but also adapt it with a deep understanding of the underlying principles.

Physicochemical Properties & Safe Handling

Before beginning any experimental work, it is imperative to understand the properties and hazards of the materials involved.

Table 1: Key Properties of 5-Chloro-2-(difluoromethoxy)aniline Hydrochloride

| Property | Value | Source |

| CAS Number | 1431963-04-0 | |

| Molecular Formula | C₇H₇Cl₂F₂NO | [5] |

| Molecular Weight | 230.04 g/mol | [5] |

| Physical Form | Solid | |

| Storage | Ambient Temperature, in a well-ventilated, dry place.[6][7] |

Safety & Handling: this compound is classified as harmful and an irritant.[6]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Mandatory Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles.[6][7][8]

Core Application: N-Acylation with Acetyl Chloride

This section details the synthesis of N-(5-chloro-2-(difluoromethoxy)phenyl)acetamide, a representative transformation that is broadly applicable to other acylating agents. The reaction is an example of a Schotten-Baumann reaction, where an amine is acylated using an acid chloride in the presence of a base.[9]

Principle & Rationale of the Protocol

Aniline and its derivatives are susceptible to electrophilic substitution, but their high reactivity can lead to undesired side reactions like polysubstitution.[3][10] Acylation of the amino group to form an amide is a common strategy to moderate this reactivity.[4][11] The resulting acetamido group is less activating than the amino group, allowing for more controlled subsequent reactions.[3]

Our substrate presents two key challenges:

-

Starting as a Hydrochloride Salt: The amine is protonated and non-nucleophilic. It must be neutralized in situ to the free aniline before it can react.

-

Reduced Nucleophilicity: The electron-withdrawing nature of the chloro and difluoromethoxy substituents decreases the electron density on the nitrogen atom, making it a weaker nucleophile than aniline itself.

To overcome these challenges, this protocol employs a non-nucleophilic organic base (triethylamine) in an aprotic solvent (dichloromethane).

-

Triethylamine (Et₃N): Acts as an acid scavenger, neutralizing the HCl byproduct of the reaction and the initial hydrochloride salt, thereby liberating the free, nucleophilic aniline.[12] Its use prevents the formation of anilinium salts that would deactivate the starting material.[13]

-

Dichloromethane (DCM): An inert, aprotic solvent that effectively dissolves the starting materials and reagents without participating in the reaction.

-

Low Temperature (0 °C): The reaction between an amine and an acid chloride is highly exothermic.[9] Starting at a low temperature helps to control the reaction rate, minimize the formation of side products, and ensure safety.

Experimental Workflow

The overall process is summarized in the workflow diagram below.

Caption: High-level workflow for the N-acylation protocol.

Detailed Step-by-Step Protocol

Materials and Reagents

Table 2: Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 5-Chloro-2-(difluoromethoxy)aniline HCl | 1.0 g (4.35 mmol, 1.0 equiv) | Starting Material |

| Acetyl Chloride | 0.34 g (0.31 mL, 4.35 mmol, 1.0 equiv) | Acylating Agent |

| Triethylamine (Et₃N) | 1.32 g (1.82 mL, 13.05 mmol, 3.0 equiv) | Base/Acid Scavenger |

| Dichloromethane (DCM), anhydrous | 20 mL | Solvent |

| Deionized Water | 2 x 15 mL | Aqueous Wash |

| Saturated NaCl solution (Brine) | 15 mL | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2 g | Drying Agent |

| Round-bottom flask (50 mL) | 1 | Reaction Vessel |

| Magnetic stirrer and stir bar | 1 | Agitation |

| Ice bath | 1 | Temperature Control |

| Separatory funnel (100 mL) | 1 | Liquid-Liquid Extraction |

| Rotary evaporator | 1 | Solvent Removal |

Procedure

-

Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.35 mmol).

-

Solvent and Base Addition: Add anhydrous dichloromethane (20 mL) followed by triethylamine (1.82 mL, 13.05 mmol). Stir the suspension at room temperature for 15 minutes to allow for the neutralization of the hydrochloride salt. The mixture should become a clearer solution.

-

Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C.

-

Acylating Agent Addition: Add acetyl chloride (0.31 mL, 4.35 mmol) dropwise to the cold, stirred mixture over 5 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a 100 mL separatory funnel. Wash the mixture sequentially with deionized water (2 x 15 mL) and then with saturated brine (15 mL).[14]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-(5-chloro-2-(difluoromethoxy)phenyl)acetamide.[9][15]

Reaction Mechanism & Troubleshooting

Simplified Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Simplified nucleophilic acyl substitution mechanism.

Troubleshooting Guide

Table 3: Common Issues and Solutions

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Reaction is sluggish or does not go to completion. | 1. Insufficient base to neutralize HCl salt and scavenge byproduct. 2. Inactive (wet) reagents or solvent. | 1. Ensure 3 equivalents of base are used. 2. Use freshly opened or distilled anhydrous reagents and solvent. |

| Low yield of isolated product. | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Loss during recrystallization. | 1. Allow reaction to stir longer at room temperature. 2. Ensure thorough extraction with DCM after washing. 3. Use a minimal amount of hot solvent for recrystallization and cool slowly. |

| Product is oily or difficult to crystallize. | Presence of impurities, such as residual triethylamine or starting material. | Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes). |

References

-

CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? Retrieved from [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

-

Wikipedia. (2024). Aniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Retrieved from [Link]

- Qiu, Y., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053. Organic Process Research & Development.

-

Molbase. (n.d.). 5-Chloro-2-(2,2-difluoroethoxy)aniline hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]

-

University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Chemed.content.ioc.u-tokyo.ac.jp. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

- Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. PMC.

- Scientific Reports. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PMC.

-

PubChemLite. (n.d.). 5-chloro-2-(difluoromethoxy)aniline. Retrieved from [Link]

- Australian Journal of Chemistry. (2007). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.

- Journal of Visualized Experiments. (2016).

- Molecules. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 5-chloro-2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 10. Aniline - Wikipedia [en.wikipedia.org]

- 11. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. pure.hud.ac.uk [pure.hud.ac.uk]

- 13. curlyarrows.com [curlyarrows.com]

- 14. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2-(difluoromethoxy)aniline hydrochloride. It addresses common challenges related to the stability and degradation of this compound, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is happening?

This discoloration is a common indicator of oxidative degradation. The aniline functional group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The oxidation process often leads to the formation of colored polymeric products.

-

Troubleshooting Steps:

-

Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether-type solvents can be a significant source of oxidation.

-

Light Protection: Store the solid compound and its solutions in amber vials or protect them from light to prevent photo-oxidation.

-

Q2: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for a while. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. The identity of these products will depend on the storage conditions. Potential degradation pathways include oxidation, photodegradation, and, to a lesser extent, hydrolysis.

-

Next Steps:

-

Characterize the Impurities: Use a mass spectrometer (LC-MS) to get the molecular weights of the new peaks. This is the first step in identifying the degradation products.

-

Forced Degradation Study: To definitively identify the degradation pathways, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate the degradation products in a controlled manner. See the detailed protocol below.

-

Q3: Is the difluoromethoxy group stable to hydrolysis?

The difluoromethoxy group is generally much more resistant to hydrolysis than a simple methoxy group due to the electron-withdrawing fluorine atoms. However, under forcing conditions of extreme pH and high temperature, it can be hydrolyzed. Given that the compound is a hydrochloride salt, aqueous solutions will be acidic, but significant hydrolysis at room temperature is not expected to be a primary degradation pathway.

Troubleshooting Guide: Common Experimental Issues

| Observed Issue | Potential Cause | Recommended Action |

| Poor Reproducibility in Assays | Sample degradation during the experiment. | Prepare fresh solutions for each experiment. If the experiment is lengthy, consider running it under a nitrogen atmosphere and protecting it from light. |

| Formation of Precipitate in Solution | Formation of insoluble degradation products (e.g., polymers from oxidation). | Filter the solution before injection into an HPLC or other analytical instrument to prevent clogging. Investigate the identity of the precipitate. |

| Loss of Compound Potency Over Time | Degradation of the parent compound into inactive products. | Perform a stability study to determine the appropriate storage conditions and shelf-life for your solutions. |

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on the chemical reactivity of its functional groups.

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 48 hours.

-

Photodegradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, by a suitable HPLC-UV-MS method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Identify and quantify the degradation products.

-

Use the mass spectral data to propose structures for the degradation products.

-

References

- Oxidative Degradation of Anilines: A general overview of the mechanisms of aniline oxidation can be found in various organic chemistry resources and liter

-

Forced Degradation Studies: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides the regulatory framework for stability testing. Available at: [Link]

-

Photodegradation Testing: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. This guideline details the requirements for photostability testing. Available at: [Link]

Troubleshooting failed reactions involving 5-Chloro-2-(difluoromethoxy)aniline hydrochloride

Welcome to the technical support center for 5-Chloro-2-(difluoromethoxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. As a substituted aniline, its reactivity is influenced by the presence of a chloro, a difluoromethoxy group, and its formulation as a hydrochloride salt. Understanding these features is paramount to designing successful synthetic transformations.

Compound Profile & Safe Handling

This compound is a solid at room temperature.[1] Proper handling and storage are crucial for maintaining its integrity and ensuring experimental reproducibility.

| Property | Value |

| CAS Number | 1431963-04-0[1][2] |

| Molecular Formula | C₇H₇Cl₂F₂NO[2] |

| Molecular Weight | 230.04 g/mol [1][2] |

| Physical Form | Solid[1] |

| Storage | Ambient Temperature, in a dry, well-ventilated place.[1][3] |

Safety & Handling:

-

Hazard Statements: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4][5] Use only under a chemical fume hood.[4]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases in storage.[6]

Frequently Asked Questions (FAQs)

Q1: My starting material is the hydrochloride salt. Do I need to perform a separate free-basing step before my reaction?

A1: Not necessarily. While you can perform a separate workup to convert the hydrochloride to the free base, it is often more efficient to perform the neutralization in situ.[7] For most reactions, such as amide or cross-couplings, adding a sufficient excess of a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture is standard practice. A minimum of one equivalent of base is required to neutralize the HCl salt, but using 2-3 equivalents is common to also facilitate the desired reaction.

Q2: What are the best solvents for dissolving this compound?

A2: The free aniline base is expected to be soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). The hydrochloride salt itself has limited solubility in non-polar solvents but will dissolve in more polar solvents, especially upon addition of a base. For reaction planning, assume you will be generating the more soluble free base within your reaction mixture.

Q3: How can I assess the purity of my starting material?

A3: Before starting any reaction, it is crucial to confirm the purity of your this compound. You can use standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and identify any organic impurities.

-

LC-MS: To check for the correct mass and assess purity.

-

Certificate of Analysis (CoA): Always review the supplier's CoA for lot-specific purity data.

Troubleshooting Guide for Common Reactions

This section addresses specific failures in common synthetic routes using this compound.

Scenario 1: Failed Amide Coupling Reaction

Question: I am attempting to form an amide bond between my carboxylic acid and 5-Chloro-2-(difluoromethoxy)aniline, but I am seeing low to no product formation. What is going wrong?

This is a frequent challenge. The nucleophilicity of the aniline nitrogen is attenuated by the electron-withdrawing effects of the chloro and difluoromethoxy substituents, making it less reactive than simple anilines.[8][9]

graph AmideCouplingTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Low/No Amide Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Was sufficient base added?\n(>2.0 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagent [label="Is the coupling reagent\nstrong enough?", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Are reaction conditions\noptimal?", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckBase; CheckBase -> CheckReagent [label="Yes"]; CheckBase -> AddBase [label="No"]; AddBase [label="Action: Add >2 eq of\nDIPEA or Et3N", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AddBase -> Start;

CheckReagent -> CheckConditions [label="Yes"]; CheckReagent -> ChangeReagent [label="No"]; ChangeReagent [label="Action: Switch to HATU,\nHATU/DIPEA, or\nEDC/HOBt/DMAP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeReagent -> Start;

CheckConditions -> Success [label="Yes"]; CheckConditions -> OptimizeConditions [label="No"]; OptimizeConditions [label="Action: Increase temperature (40-60°C),\nincrease concentration (0.1-0.5 M),\n or extend reaction time", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions -> Start; }

Caption: Troubleshooting logic for palladium-catalyzed cross-couplings.

-

Catalyst Inactivity and Ligand Choice:

-

Cause: Simple catalysts like Pd(PPh₃)₄ often lack the reactivity needed for the challenging oxidative addition of aryl chlorides. [10][11] * Solution: Use a more robust catalyst system. Modern palladium pre-catalysts or combinations of a palladium source (e.g., Pd₂(dba)₃) with electron-rich, bulky phosphine ligands are required.

-

-

Inappropriate Base or Solvent System:

-

Cause: The choice of base is critical for activating the boronic acid. [10][13]Solubility issues can also plague the reaction if the solvent system is not optimized. [13] * Solution:

-

Base: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings, but other bases like K₂CO₃ or Cs₂CO₃ should also be considered. The base must be finely ground and anhydrous.

-

Solvent: A mixture of an organic solvent and water is typically used. Common systems include Dioxane/H₂O or Toluene/H₂O . Anhydrous conditions can also be attempted with bases like K₃PO₄, sometimes requiring a small amount of water to function. [11]

-

-

-

Oxygen Contamination and Side Reactions:

-

Cause: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated. This can also lead to side reactions like boronic acid homocoupling or protodeboronation. [10] * Solution: Rigorous degassing of the solvent and reaction mixture is essential. Use at least three freeze-pump-thaw cycles or sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. [10]

-

-

To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or its pinacol ester (1.3 eq), and finely ground K₃PO₄ (2.0 eq).

-

In a glovebox or under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

-

Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio, to 0.1 M).

-

Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute with water and extract with an organic solvent.

-

Purify the crude product via column chromatography.

Purification of Reaction Products

Question: I have successfully formed my product, but it is difficult to purify.

Purification of substituted anilines can be challenging due to their basicity and polarity.

-

Column Chromatography:

-

Stationary Phase: Silica gel is standard. If your product is highly basic and shows significant tailing on silica, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the mobile phase). Alternatively, using alumina as the stationary phase can be beneficial. [14] * Mobile Phase: A gradient of hexane/ethyl acetate is a good starting point. For more polar products, dichloromethane/methanol might be necessary.

-

-

Recrystallization:

-

This can be a highly effective method for obtaining very pure material if a suitable solvent system can be found. [14] * Solvent Screening: Test solvents like ethanol/water, methanol, or hexane/ethyl acetate mixtures. A good solvent will dissolve your compound when hot but allow it to crystallize upon cooling. [14]

-

References

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 5-Chloro-2-(2,2-difluoroethoxy)aniline hydrochloride. Retrieved from [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/chemistry. Retrieved from [Link]

-

Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

-

Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

-

QuickCompany. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.

-

National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-2-(difluoromethoxy)aniline. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 5-Chloro-2,4-difluoroaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]

- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

Sources

- 1. This compound | 1431963-04-0 [sigmaaldrich.com]

- 2. 5-chloro-2-(difluoromethoxy)aniline | CymitQuimica [cymitquimica.com]